ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that features a thienopyrimidine core. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of study in drug development.
Preparation Methods
The synthesis of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with ethyl acetoacetate under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The pathways involved may include those related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can be compared with other thienopyrimidine derivatives, such as:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also exhibit anticancer activity and inhibit similar biological targets.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
Thienopyrimidine-containing drugs: These drugs have various pharmacological properties, including antibacterial, antiviral, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the particular biological targets it interacts with, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-14-12(9-22-15(14)16(18)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJZTMPIWGUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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